4-(叔丁基)-2-氯苯胺

描述

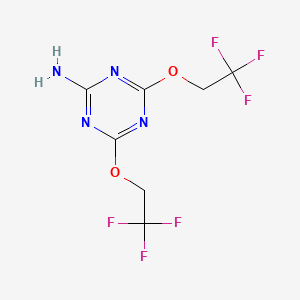

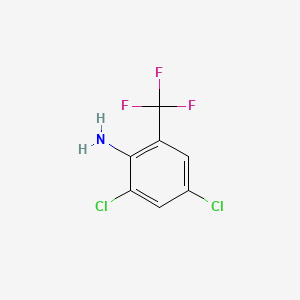

4-(Tert-Butyl)-2-Chloroaniline is a derivative of aniline. It is a compound that contains a chlorine atom and a tert-butyl group attached to an aniline molecule . It is used in various chemical reactions and has significant industrial applications .

Synthesis Analysis

The synthesis of 4-(Tert-Butyl)-2-Chloroaniline involves several steps. One of the methods involves the reaction of 4-tert-Butylaniline with formic acid to produce formic acid- (4-tert-butyl-anilide) . Another method involves the reaction of 2,2′-selenobis (4,6-di-tert-butyl phenol) with equimolar amount of dichlorophenylphosphine .Molecular Structure Analysis

The molecular structure of 4-(Tert-Butyl)-2-Chloroaniline can be determined using various techniques such as NMR, thermogravimetric analysis, and Fourier transform infrared spectra (FT-IR) . The compound identified as 2,4-Ditert butyl phenol (2,4-DTBP) was successfully extracted from P. zeylanica using Ethyl acetate and confirmed through GC–MS analysis .Chemical Reactions Analysis

4-(Tert-Butyl)-2-Chloroaniline undergoes various chemical reactions. For instance, 4-tert-Butylaniline reacts with formic acid to produce formic acid- (4-tert-butyl-anilide) . It also undergoes electrochemical trimerization via anodic oxidation .Physical And Chemical Properties Analysis

The physical and chemical properties of 4-(Tert-Butyl)-2-Chloroaniline can be determined using various techniques. For instance, the transition states in the solvolysis of tert-butyl chloride, bromide, and iodide are highly dipolar and are strong hydrogen bond acids and strong hydrogen bond bases .科学研究应用

Synthesis of Formic Acid-(4-Tert-Butyl-Anilide)

4-(Tert-Butyl)-2-Chloroaniline: reacts with formic acid to produce formic acid-(4-tert-butyl-anilide). This reaction typically occurs in the presence of a solvent like toluene under heating conditions . This compound can be used as an intermediate in the synthesis of various organic compounds.

Preparation of Dinitrotriphenylamine Derivatives

It is utilized in the synthesis of 4-tert-Butyl-4′,4″-dinitrotriphenylamine . This compound is a derivative of triphenylamine, which is often used in the creation of dyes, pigments, and other materials that require stable, electron-rich aromatic systems.

Creation of Diamine Monomers

The compound serves as a precursor for new triphenylamine-containing diamine monomers . These monomers can be polymerized to form polyamides or polyimides, which are useful in high-performance materials due to their thermal stability and mechanical strength.

Synthesis of Pyrimidinone Derivatives

4-(Tert-Butyl)-2-Chloroaniline: is involved in the synthesis of 2-oxopyrimido[4,5-d]pyrimidin-5(6H)-one derivatives . These heterocyclic compounds have a broad range of applications, including pharmaceuticals, agrochemicals, and as intermediates in organic synthesis.

Photochemistry Applications

In the field of photochemistry, derivatives of 4-(Tert-Butyl)-2-Chloroaniline can be used to mimic the function of quinone pools in photosynthesis. This application is crucial for understanding and replicating natural photosynthetic processes .

Electrochemistry Research

Compounds derived from 4-(Tert-Butyl)-2-Chloroaniline have applications in electrochemistry. They can be used in studies related to the conversion of quinones to quinols, which is an important reaction in the field of organic electrochemistry .

作用机制

Target of Action

Similar compounds such as butylated hydroxytoluene (bht) have been found to exhibit antioxidant properties . They prevent free radical-mediated oxidation in fluids and other materials .

Mode of Action

This is achieved by neutralizing free radicals and reducing the production of reactive oxygen species .

Biochemical Pathways

For instance, 2,4-Ditert butyl phenol, a compound with a similar structure, has been shown to have antifungal, antioxidant, and anticancer properties .

Pharmacokinetics

Related compounds such as tert-butanol have been studied for their absorption, distribution, metabolism, and excretion (adme) properties . These studies can provide a basis for understanding the potential pharmacokinetic behavior of 4-(Tert-Butyl)-2-Chloroaniline.

Result of Action

For instance, it has been found to inhibit the growth of Botrytis cinerea, a plant pathogen, and exhibit cytotoxic activity against MCF-7 cells, a breast carcinoma cell line .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 4-(Tert-Butyl)-2-Chloroaniline. For instance, related compounds such as 2,4,6-Tris(tert-butyl) phenol have been found to score high for hazard, persistence, and bioaccumulation in the environment . Therefore, the environmental context is an important consideration in understanding the action of 4-(Tert-Butyl)-2-Chloroaniline.

未来方向

属性

IUPAC Name |

4-tert-butyl-2-chloroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14ClN/c1-10(2,3)7-4-5-9(12)8(11)6-7/h4-6H,12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFEZEFHCSBXPPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=C(C=C1)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50334549 | |

| Record name | 4-(Tert-Butyl)-2-Chloroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50334549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Tert-Butyl)-2-Chloroaniline | |

CAS RN |

42265-67-8 | |

| Record name | 2-Chloro-4-(1,1-dimethylethyl)benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=42265-67-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Tert-Butyl)-2-Chloroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50334549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1'H-spiro[cyclopentane-1,2'-quinazolin]-4'(3'H)-one](/img/structure/B1331998.png)

![5-(4-Fluoro-phenyl)-4-phenyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B1332001.png)

![(3aR,4S,9bS)-6-hydroxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B1332012.png)

![[(3R)-1-azabicyclo[2.2.2]octan-3-yl] acetate](/img/structure/B1332023.png)

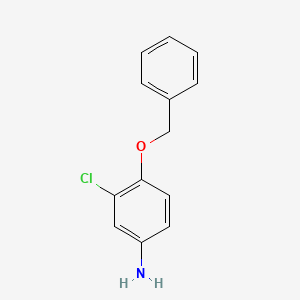

![3-[[2-(4-tert-butylphenoxy)acetyl]amino]benzoic Acid](/img/structure/B1332035.png)